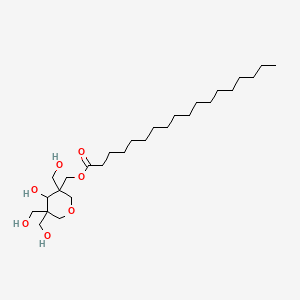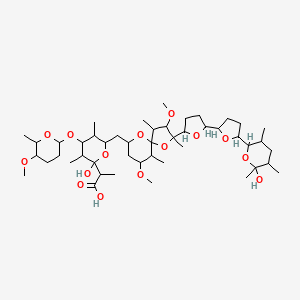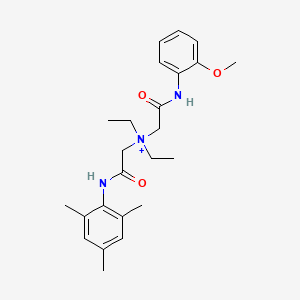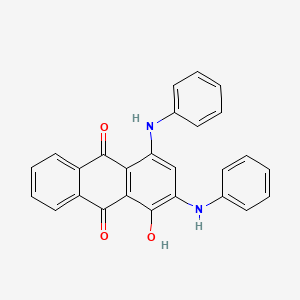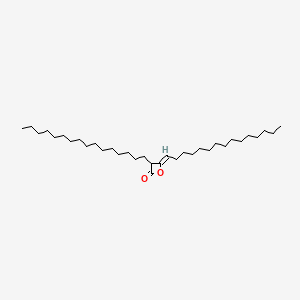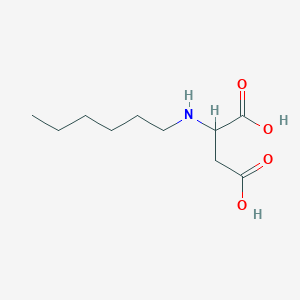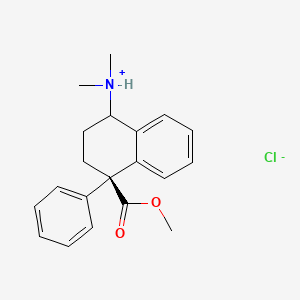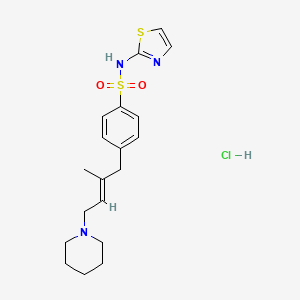
9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane benzilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Hydroxypropyl)-9-azabicyclo(331)nonane benzilate is a complex organic compound with a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane benzilate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9-azabicyclo(3.3.1)nonane with 2-hydroxypropyl bromide under basic conditions to form the intermediate 9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane. This intermediate is then reacted with benzilic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane benzilate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can produce various esters or ethers.
Aplicaciones Científicas De Investigación
9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane benzilate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane benzilate involves its interaction with specific molecular targets. This compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A related compound used in organic synthesis.
Bicyclo[3.3.1]nonane-2,4,9-trione: Known for its biological activity, including anticancer properties.
Uniqueness
9-(2-Hydroxypropyl)-9-azabicyclo(331)nonane benzilate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
6606-04-8 |
|---|---|
Fórmula molecular |
C25H31NO3 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
1-(9-azabicyclo[3.3.1]nonan-9-yl)propan-2-yl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C25H31NO3/c1-19(18-26-22-14-8-15-23(26)17-9-16-22)29-24(27)25(28,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-13,19,22-23,28H,8-9,14-18H2,1H3 |
Clave InChI |
VXJHNWQRVGWJIG-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C2CCCC1CCC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


